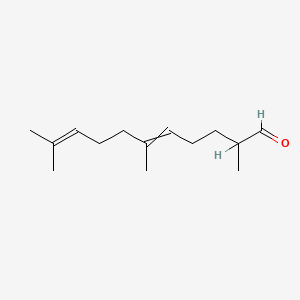

2,6,10-Trimethylundeca-5,9-dienal

Vue d'ensemble

Description

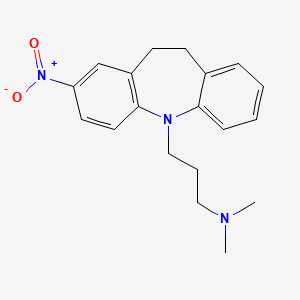

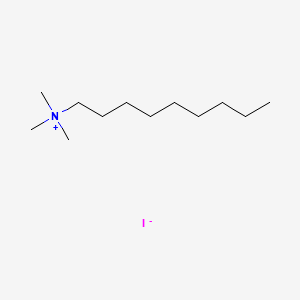

2,6,10-Trimethylundeca-5,9-dienal is a clear, colorless to pale yellowish liquid . It has an aldehydic, floral odor reminiscent of nerolidol, with fruity nuances . It is not found in nature and therefore needs to be synthesized .

Synthesis Analysis

The synthesis of this compound can be achieved from geranylacetone by Darzens reaction with ethyl chloroacetate through the corresponding glycidic ester, which is then hydrolyzed and decarboxylated . An improved process for the manufacture of this compound has been described in a patent . This process involves using NaOR in step i), wherein R is Ci- C 4 -alkyl (preferably methyl or ethyl) as a base and methyl chloroacetate or methyl bromoacetate as a-haloester at a low temperature, preferably at a temperature < -15°C .Molecular Structure Analysis

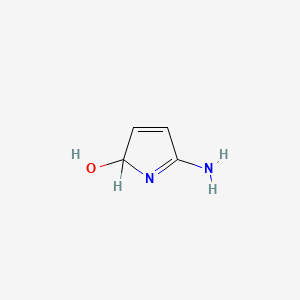

The molecular formula of this compound is C14H24O . The average mass is 208.340 Da and the monoisotopic mass is 208.182709 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Darzens reaction, saponification, and decarboxylation .Physical And Chemical Properties Analysis

This compound is a clear, colorless to pale yellowish liquid . It has an aldehydic, floral odor reminiscent of nerolidol, with fruity nuances .Applications De Recherche Scientifique

Chemical Communication in Termites

2,6,10-Trimethylundeca-5,9-dienal has been identified as a significant compound in the study of chemical communication in termites. It was discovered as the major sex-specific compound in female alates of the termite Hodotermopsis sjoestedti, suggesting its role as a female sex pheromone. This finding highlights a close chemical relationship between the pheromones of different termite taxa, offering insights into termite behavior and ecology (Lacey et al., 2011).

Synthesis Methods

Research has been conducted on the synthesis of dienals, including compounds structurally related to this compound. For example, a study presented a simple synthesis of 2,4-dienals from 1-trimethylsilyl-1,3-dienes (Yamamoto et al., 1979). Another research highlighted the synthesis of hydroxylated piperidines through a stereoselective Diels-Alder Reaction involving hexa-2,4-dienal (Hussain & Wyatt, 1993).

Role in Ecology and Biodiversity

This compound and related compounds have been identified in various ecological studies. For instance, similar hydrocarbons were found in the green alga Enteromorpha prolifera and various marine and freshwater sediments, indicating their ecological significance (Rowland et al., 1985).

Pheromone Research

In the field of pheromone research, structurally similar compounds to this compound have been studied. For example, a study on the sex pheromone of the Horse-Chestnut Leafminer involved the analysis of compounds like tetradeca-8,10-dienal, showing their potential application in monitoring and controlling pest populations (Kalinová et al., 2003).

Fuel and Combustion Studies

Research on trimethyl dodecane, a compound related to this compound, has been conducted to understand its combustion properties, providing insights into alternative fuels and combustion kinetics (Won et al., 2014).

Orientations Futures

The future directions for 2,6,10-Trimethylundeca-5,9-dienal could involve improving the synthesis process. For instance, the decarboxylation step can be carried out in a continuous manner and without any metal powder . This could potentially increase the efficiency and yield of the synthesis process.

Propriétés

| 24048-13-3 | |

Formule moléculaire |

C14H24O |

Poids moléculaire |

208.34 g/mol |

Nom IUPAC |

(5E)-2,6,10-trimethylundeca-5,9-dienal |

InChI |

InChI=1S/C14H24O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,9,11,14H,5-6,8,10H2,1-4H3/b13-9+ |

Clé InChI |

ZXGMEZJVBHJYEQ-UKTHLTGXSA-N |

SMILES isomérique |

CC(CC/C=C(\C)/CCC=C(C)C)C=O |

SMILES |

CC(CCC=C(C)CCC=C(C)C)C=O |

SMILES canonique |

CC(CCC=C(C)CCC=C(C)C)C=O |

| 54082-68-7 24048-13-3 |

|

Synonymes |

2,6,10-trimethylundeca-5,9-dienal |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

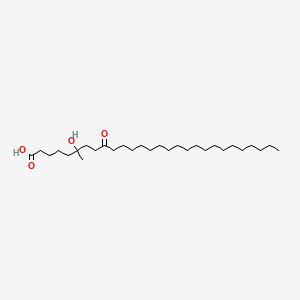

![21-Hydroxy-3-(4-hydroxyphenyl)-3,3a,6,7,8,9,10,11,12,13,14,15-dodecahydro-4H-1,16-etheno-5,15-(propanoazenoethanylylidene)furo[3,4-l][1,5,10]triazacyclohexadecin-4-one](/img/structure/B1213967.png)

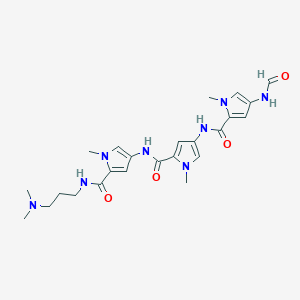

![(11R,12S)-11-[(2R)-2-amino-2-carboxyethyl]sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid](/img/structure/B1213969.png)